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Compound of Interest

Compound Name: 4-Acetylimidazole

Cat. No.: B182141

4-Acetylimidazole is an organic compound featuring an acetyl group attached to the fourth
position of a five-membered imidazole ring.[1] This seemingly simple molecule holds significant
importance as a chemical intermediate and a versatile tool in biochemical research.[2] The
imidazole core, an electron-rich heterocycle with two nitrogen atoms, is a privileged scaffold in
medicinal chemistry, known for its ability to bind to various receptors and enzymes within
biological systems.[3] 4-Acetylimidazole leverages this property, serving as a valuable
building block for synthesizing more complex molecules and as a chemical probe to investigate
protein function.[1] Its applications range from the development of potential anticancer agents
to its use as a specific inhibitor for studying enzyme mechanisms.[3][4][5] This guide provides a
comprehensive overview of its chemical properties, synthesis, mechanism of action, and key
applications for researchers and drug development professionals.

Physicochemical Properties and Characterization

Understanding the fundamental properties of 4-Acetylimidazole is crucial for its effective
application in a laboratory setting. It is typically a white to off-white solid that is soluble in polar
solvents like water and alcohols.[1]
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Property Value Source
CAS Number 61985-25-9 [41[6][7]
Molecular Formula CsHeN20 [4]
Molecular Weight 110.11 g/mol [4]
Boiling Point 329.4 °C [4]
Physical Form Solid [1][6]

Sealed in dry, room
Storage [4][6]
temperature or 2°C - 8°C

Characterization: The identity and purity of 4-Acetylimidazole are typically confirmed using a
suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is used to
elucidate the molecular structure, revealing that it exists as a zwitterion in aqueous solutions
and a monovalent ion in organic solvents like methanol.[4] High-Performance Liquid
Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful method for both
quantification and confirmation of its molecular weight.[8][9][10]

Synthesis and Chemical Reactivity

While direct Friedel-Crafts acylation of the imidazole ring is not straightforward, several
synthetic routes have been developed.[2] One patented method involves a condensation
reaction between an imidazole-4-carboxylate ester and ethyl acetate in the presence of a
strong base, followed by a ketoform decomposition to yield the final product.[2] This approach
offers a scalable and industrially viable pathway, overcoming the challenge of sourcing difficult-
to-prepare starting materials.[2]

The reactivity of 4-Acetylimidazole is dominated by the acetyl group and the imidazole ring. It
can participate in various chemical reactions, including acylation and condensation, making it a
versatile precursor in organic synthesis.[1] Its most significant application in biochemical
research stems from its ability to act as an acetylating agent, a characteristic it shares with its
more reactive isomer, N-acetylimidazole.
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Mechanism of Action: Probing Protein Function
through Acetylation

The primary utility of acetylimidazoles in chemical biology is the chemical modification of
proteins. Acetylation—the addition of an acetyl group—is a crucial post-translational
modification that can alter a protein's function, stability, and interactions.[11][12][13] While N-
acetylimidazole is more commonly cited for this purpose, the underlying chemistry provides a
framework for understanding the potential of 4-Acetylimidazole.

These reagents selectively acetylate nucleophilic amino acid residues. The primary target is the
phenolic hydroxyl group of tyrosine. The reaction proceeds via a nucleophilic attack from the
tyrosine residue on the carbonyl carbon of the acetyl group. This modification neutralizes the
charge and adds a bulky group, which can disrupt hydrogen bonding networks and alter the
local conformation of the protein, often leading to a change in its activity.[14][15]

Figure 1. Acetylation of a Tyrosine Residue
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Caption: Mechanism of protein modification by 4-Acetylimidazole.

This targeted modification is a powerful tool for identifying essential residues within an
enzyme's active site. If acetylation of a specific tyrosine leads to a loss of function, it strongly
suggests that this residue is critical for catalysis or substrate binding.[14]
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Applications in Research and Drug Development

The unique properties of 4-Acetylimidazole and its derivatives make them valuable in several
research areas.

Enzyme Inhibition Studies

Imidazole derivatives are known inhibitors of various enzymes.[5] For instance, N-
acetylimidazole has been shown to rapidly inactivate transketolase from baker's yeast by
acetylating a critical amino acid residue, suggested to be tyrosine, within the active site.[14]
The study of such inhibition kinetics provides invaluable information about the enzyme's
catalytic mechanism. Similarly, various imidazole-based compounds have been synthesized
and evaluated as inhibitors of acetylcholinesterase (AChE) and a-glucosidase, enzymes
relevant to Alzheimer's disease and diabetes, respectively.[16]

Anticancer Research

The imidazole scaffold is a key component in many anticancer agents.[3] 4-Acetylimidazole
itself has been described as a histidine analogue with demonstrated anticancer activity in
breast cancer cells.[4] Furthermore, derivatives synthesized from 4-acetylphenylamine have
shown promising cytotoxicity against triple-negative breast cancer, prostate carcinoma, and
glioblastoma cell lines.[3] The mechanism of action for many of these compounds involves the
inhibition of critical cellular processes, such as tubulin polymerization or the activity of enzymes
like topoisomerase I.[17]

Table of Anticancer Activity for Related Imidazole Derivatives:

Compound Cell Line Activity (ECso) Reference
Compound 14* PPC-1 (Prostate) 3.1uM [3]
Compound 22* PPC-1 (Prostate) 4.1 uM [3]
Compound 14* U-87 (Glioblastoma) 47.2 uM [3]
Cisplatin (Reference) PPC-1 (Prostate) 27.8 uM [3]
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Note: Compounds 14 and 22 are complex derivatives based on an acetyl-phenyl-imidazole
scaffold.

Chemical Probe for Mechanistic Studies

The ability to selectively modify proteins makes 4-Acetylimidazole a useful chemical probe. By
acetylating specific residues, researchers can investigate the role of those residues in protein-
protein interactions, conformational changes, and overall biological function. For example, the
acetylation of a-crystallin was used to study the importance of hydrogen-bonding side chains in
subunit assembly and its chaperone activity.[15]

Experimental Protocols

The following provides a generalized, step-by-step methodology for a common application: the
inhibition of an enzyme using an imidazole-based compound.

Protocol: Enzyme Inhibition Assay for a-Glucosidase
This protocol is adapted from general enzyme inhibition assay procedures.[16]
Objective: To determine the inhibitory effect of 4-Acetylimidazole on a-glucosidase activity.

Materials:

o-Glucosidase from Saccharomyces cerevisiae

e 4-Acetylimidazole (test inhibitor)

e Acarbose (reference inhibitor)

¢ p-nitrophenyl-a-D-glucopyranoside (pNPG) (substrate)
e Phosphate buffer (50 mM, pH 6.8)

e Sodium carbonate (Naz=COs) (0.1 M)

» 96-well microplate

e Microplate reader
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Methodology:

e Preparation of Solutions:

o Prepare a stock solution of a-glucosidase in phosphate buffer.

o Prepare a stock solution of the substrate (bNPG) in phosphate buffer.

o Prepare serial dilutions of 4-Acetylimidazole and the reference inhibitor (Acarbose) in
phosphate buffer to create a range of concentrations for testing.

e Assay Procedure:

(¢]

To each well of a 96-well plate, add 20 pL of the enzyme solution.

o Add 20 uL of the respective inhibitor solution (4-Acetylimidazole or Acarbose) at various
concentrations. For the control well, add 20 pL of phosphate buffer instead of an inhibitor.

o Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

o Initiate the enzymatic reaction by adding 20 pL of the pNPG substrate solution to each
well.

o Incubate the reaction mixture at 37°C for 30 minutes.

o Stop the reaction by adding 80 pL of 0.1 M Na2COs to each well.

o Data Acquisition and Analysis:

[¢]

Measure the absorbance of each well at 405 nm using a microplate reader. The
absorbance is proportional to the amount of p-nitrophenol produced.

[¢]

Calculate the percentage of inhibition for each inhibitor concentration using the formula: %
Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

[¢]

Plot the percentage inhibition against the logarithm of the inhibitor concentration.
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o Determine the ICso value (the concentration of inhibitor required to inhibit 50% of the
enzyme's activity) from the resulting dose-response curve.

Figure 2. Workflow for Enzyme Inhibition Assay
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Caption: A generalized workflow for determining enzyme inhibition kinetics.

Conclusion and Future Perspectives

4-Acetylimidazole is a compound of significant interest due to its foundational role as a
building block and its utility as a biochemical tool. Its ability to participate in diverse chemical
reactions allows for the synthesis of novel derivatives with potential therapeutic properties,
particularly in oncology.[1][3] As a research tool, its capacity to modify protein function through
acetylation provides a direct method for probing enzymatic mechanisms and identifying critical
amino acid residues.[14]

Future research will likely focus on expanding the library of 4-Acetylimidazole derivatives to
discover compounds with enhanced potency and selectivity against therapeutic targets.
Advances in proteomics and mass spectrometry will further refine the use of such modifying
agents to map protein active sites and interaction networks with greater precision. The
continued exploration of this versatile imidazole will undoubtedly contribute to advancements in
both fundamental science and drug discovery.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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